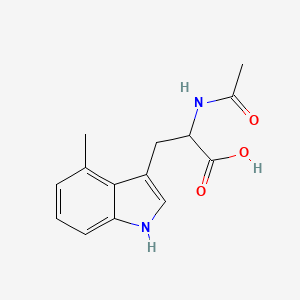

2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

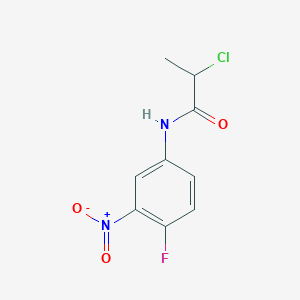

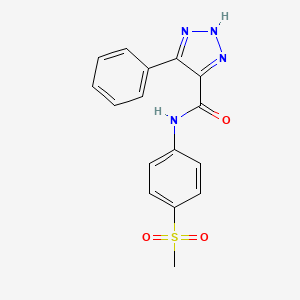

2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic Acid (AMIPA) is an organic molecule used in various scientific research applications. It is a derivative of indole, a naturally occurring compound found in plants and animals. The molecular weight of this compound is 246.268 .

Synthesis Analysis

Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The derivatives of 2-acetamido-3-(5-methyl-1h-indol-3-yl)propanoic Acid have been explored for their antitumor activities.Molecular Structure Analysis

The molecular formula of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic Acid is C14H16N2O3 . The structure of this molecule closely aligns with related compounds, and the indole ring is essentially planar.Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important types of molecules and natural products and play a main role in cell biology .Applications De Recherche Scientifique

Antiviral Research

Indole derivatives, including 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid , have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to bind with high affinity to multiple receptors makes indole derivatives valuable in the development of new antiviral agents.

Anti-inflammatory and Analgesic Applications

The indole nucleus is a key component in many synthetic drug molecules with anti-inflammatory and analgesic activities. Derivatives of indole, such as those related to 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid , have been compared with established medications like indomethacin and celecoxib, showing promising results in reducing inflammation and pain .

Anticancer Activity

Indole derivatives are being explored for their potential in cancer treatment due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells. The structural complexity of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid allows for the synthesis of novel compounds that could be potent anticancer agents .

Agricultural Chemistry

In the field of agricultural chemistry, indole derivatives play a role as plant growth regulators. Compounds like 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid can influence plant development, including cell elongation in plant stems . This application is crucial for improving crop yields and developing new agricultural products.

Drug Design and Development

The indole nucleus is integral to medicinal chemistry, serving as a scaffold for drug design. 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid and its derivatives can be used to create new drugs with specific pharmacological properties. Its role in the synthesis of compounds with a wide range of biological activities makes it a valuable asset in drug discovery .

Biochemical Research

As a heterocyclic building block, 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid is used in biochemical research to study enzyme reactions, receptor-ligand interactions, and other cellular processes. Its versatility in the lab makes it a key compound for advancing our understanding of biochemistry .

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to the diverse biological activities of indole derivatives .

Result of Action

The wide range of biological activities exhibited by indole derivatives suggests that their action results in significant molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid. For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C . This suggests that light, moisture, and temperature can affect the compound’s stability and efficacy.

Propriétés

IUPAC Name |

2-acetamido-3-(4-methyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8-4-3-5-11-13(8)10(7-15-11)6-12(14(18)19)16-9(2)17/h3-5,7,12,15H,6H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZCMWNAZZSFOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B2786461.png)

![(8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride](/img/structure/B2786463.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2786477.png)

![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2786480.png)

![N-(Oxan-4-yl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)